Cas no 634902-32-2 (2,4-PYRROLIDINEDIONE, 1-[(4-METHOXYPHENYL)METHYL]-)
2,4-PYRROLIDINEDIONE, 1-[(4-METHOXYPHENYL)METHYL]- Chemical and Physical Properties
Names and Identifiers
-
- 2,4-PYRROLIDINEDIONE, 1-[(4-METHOXYPHENYL)METHYL]-
- 855-759-8
- EN300-686970
- 1-(4-methoxybenzyl)pyrrolidine-2,4-dione
- 634902-32-2
- SCHEMBL3659094
- AKOS018071747
- 1-[(4-methoxyphenyl)methyl]pyrrolidine-2,4-dione
- DMGFIDULBDJTJF-UHFFFAOYSA-N
-
- Inchi: 1S/C12H13NO3/c1-16-11-4-2-9(3-5-11)7-13-8-10(14)6-12(13)15/h2-5H,6-8H2,1H3
- InChI Key: DMGFIDULBDJTJF-UHFFFAOYSA-N
- SMILES: N1(CC2=CC=C(OC)C=C2)CC(=O)CC1=O
Computed Properties
- Exact Mass: 219.08954328Da
- Monoisotopic Mass: 219.08954328Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 46.6Ų
2,4-PYRROLIDINEDIONE, 1-[(4-METHOXYPHENYL)METHYL]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-686970-0.05g |
1-[(4-methoxyphenyl)methyl]pyrrolidine-2,4-dione |
634902-32-2 | 90% | 0.05g |
$212.0 | 2023-05-29 | |
| Enamine | EN300-686970-0.1g |
1-[(4-methoxyphenyl)methyl]pyrrolidine-2,4-dione |
634902-32-2 | 90% | 0.1g |
$317.0 | 2023-05-29 | |
| Enamine | EN300-686970-0.25g |
1-[(4-methoxyphenyl)methyl]pyrrolidine-2,4-dione |
634902-32-2 | 90% | 0.25g |
$452.0 | 2023-05-29 | |
| Enamine | EN300-686970-0.5g |
1-[(4-methoxyphenyl)methyl]pyrrolidine-2,4-dione |
634902-32-2 | 90% | 0.5g |
$713.0 | 2023-05-29 | |
| Enamine | EN300-686970-1.0g |
1-[(4-methoxyphenyl)methyl]pyrrolidine-2,4-dione |
634902-32-2 | 90% | 1g |
$914.0 | 2023-05-29 | |
| Enamine | EN300-686970-2.5g |
1-[(4-methoxyphenyl)methyl]pyrrolidine-2,4-dione |
634902-32-2 | 90% | 2.5g |
$1791.0 | 2023-05-29 | |
| Enamine | EN300-686970-5.0g |
1-[(4-methoxyphenyl)methyl]pyrrolidine-2,4-dione |
634902-32-2 | 90% | 5g |
$2650.0 | 2023-05-29 | |
| Enamine | EN300-686970-10.0g |
1-[(4-methoxyphenyl)methyl]pyrrolidine-2,4-dione |
634902-32-2 | 90% | 10g |
$3929.0 | 2023-05-29 | |
| 1PlusChem | 1P01BNTR-50mg |
1-(4-methoxybenzyl)pyrrolidine-2,4-dione |
634902-32-2 | 90% | 50mg |
$315.00 | 2024-04-22 | |
| 1PlusChem | 1P01BNTR-100mg |
1-(4-methoxybenzyl)pyrrolidine-2,4-dione |
634902-32-2 | 90% | 100mg |
$454.00 | 2024-04-22 |
2,4-PYRROLIDINEDIONE, 1-[(4-METHOXYPHENYL)METHYL]- Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 2,4-PYRROLIDINEDIONE, 1-[(4-METHOXYPHENYL)METHYL]-
Professional Introduction to 2,4-PYRROLIDINEDIONE, 1-[(4-METHOXYPHENYL)METHYL]- (CAS No: 634902-32-2)
2,4-Pyrrolidinedione, 1-[(4-methoxphenyl)methyl], identified by its Chemical Abstracts Service (CAS) number 634902-32-2, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic compound, featuring a pyrrolidinedione core substituted with a 4-methoxyphenylmethyl group, has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry. The unique combination of a nitrogen-containing heterocycle and an aromatic ether moiety makes this molecule a promising candidate for further exploration in drug discovery and synthetic methodologies.
The pyrrolidinedione scaffold is a privileged structure in medicinal chemistry, known for its ability to engage with biological targets such as enzymes and receptors. Its five-membered ring contains two carbonyl groups, which can undergo various chemical transformations, enabling the synthesis of diverse derivatives. The presence of the 4-methoxyphenylmethyl substituent introduces additional functional flexibility, allowing for further derivatization and modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 2,4-pyrrolidinedione derivatives as scaffolds for developing novel therapeutic agents. Studies have demonstrated that modifications at the 1-position of the pyrrolidinedione ring can significantly influence binding affinity to biological targets. For instance, the introduction of electron-withdrawing or electron-donating groups can fine-tune the electronic properties of the molecule, thereby enhancing its interaction with specific proteins or enzymes. The 4-methoxyphenylmethyl moiety, being relatively hydrophobic, can contribute to membrane permeability and oral bioavailability, making it an attractive feature for drug-like molecules.
In the context of modern drug development, there is a growing interest in exploiting natural product-inspired scaffolds to discover new pharmacophores. The structural motif of 1-[(4-methoxyphenyl)methyl]-2,4-pyrrolidinedione bears resemblance to several bioactive natural products, suggesting that it may possess inherent biological activity. Preliminary studies have shown that derivatives of this compound exhibit inhibitory activity against certain enzymes implicated in metabolic disorders and inflammatory diseases. These findings underscore the importance of exploring structurally diverse compounds as potential therapeutic candidates.
The synthesis of 2,4-pyrrolidinedione derivatives presents both challenges and opportunities for synthetic chemists. The pyrrolidinedione core can be accessed through various synthetic routes, including cyclocondensation reactions between β-ketoesters and hydrazines or amidines. The subsequent introduction of the 4-methoxyphenylmethyl group can be achieved through nucleophilic substitution or cross-coupling reactions such as Suzuki-Miyaura coupling. These synthetic strategies allow for modular construction of libraries of derivatives, facilitating high-throughput screening for biologically active compounds.
One particularly intriguing aspect of this compound is its potential role in developing kinase inhibitors. Kinases are a family of enzymes involved in numerous cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is associated with various diseases, making them attractive targets for therapeutic intervention. Computational studies have suggested that the rigid structure of 1-[(4-methoxyphenyl)methyl]-2,4-pyrrolidinedione can mimic the ATP-binding pocket of kinases, providing a basis for designing potent inhibitors. Further experimental validation is needed to confirm these predictions and explore the compound's inhibitory potential against specific kinases.
Another area where this compound shows promise is in the development of antimicrobial agents. With increasing concerns about antibiotic resistance worldwide, there is an urgent need for novel antimicrobial drugs. The unique structural features of 2,4-pyrrolidinedione derivatives, including their ability to interact with bacterial enzymes and cell wall components, make them candidates for antimicrobial applications. Preliminary screenings have indicated that certain derivatives exhibit modest activity against Gram-positive bacteria, suggesting that further optimization could lead to more effective antimicrobial agents.
The physicochemical properties of 1-[(4-methoxyphenyl)methyl]-2,4-pyrrolidinedione also make it an interesting candidate for drug development. Its molecular weight and lipophilicity are within favorable ranges for oral bioavailability, while its solubility can be modulated through structural modifications. These properties are critical factors in determining a drug's pharmacokinetic profile and overall efficacy. By optimizing these parameters through rational drug design, chemists can enhance the compound's suitability for therapeutic use.
In conclusion,2,4-pyrrolidinedione derivatives, particularly those featuring a [1-(4-methoxyphenyl)methyl] substituent (CAS No: 634902-32-2), represent a valuable class of compounds with significant potential in pharmaceutical research. Their unique structural features offer opportunities for developing novel therapeutic agents targeting various diseases, including metabolic disorders, inflammatory conditions, and infections caused by resistant bacteria*. Continued exploration of their chemical space through both experimental synthesis and computational modeling will likely yield new insights into their biological activities and lead to innovative drug candidates for future generations.
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